2-Methoxy-6-(methylamino)benzonitrile
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Description
2-Methoxy-6-(methylamino)benzonitrile is a chemical compound with the molecular formula C9H10N2O . It is used in the synthesis of various specialty chemicals .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(methylamino)benzonitrile consists of a benzene ring substituted with a methoxy group, a methylamino group, and a nitrile group .Scientific Research Applications
Anionic Cyclization in Organic Synthesis
2-Methoxy-6-(methylamino)benzonitrile is involved in anionic cyclization reactions. Wu et al. (1999) demonstrated that treatment of certain benzonitriles with sodium methoxide leads to the formation of isoquinolone and isoindol-1-one derivatives, suggesting its potential utility in the synthesis of complex organic molecules (Wu, Chang, Wei, & Lin, 1999).
Photochemical Reactions
In photochemical studies, 2-Methoxy-6-(methylamino)benzonitrile has been observed to participate in photocycloaddition reactions. Chamberlain and Mccullough (1973) found that irradiation of naphthalene derivatives with substituted ethylenes, including methoxy- and cyano-substituents, leads to the formation of complex benzobicyclo derivatives (Chamberlain & Mccullough, 1973).
Synthetic Applications
A practical synthesis approach using 2-Methoxy-6-(methylamino)benzonitrile was described by Horikawa, Hirokawa, and Kato (2001). They developed an effective synthetic route for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate in the synthesis of certain carboxylic acids (Horikawa, Hirokawa, & Kato, 2001).
Liquid Crystalline Behavior
In the field of materials science, 2-Methoxy-6-(methylamino)benzonitrile derivatives have been studied for their liquid crystalline properties. Ahipa et al. (2014) synthesized a series of luminescent benzonitrile derivatives and studied their liquid crystalline behavior and photophysical properties. This research suggests potential applications in advanced materials technology (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
properties
IUPAC Name |
2-methoxy-6-(methylamino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNTAGFYWVNHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(methylamino)benzonitrile |
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